PP242 is a novel small-molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, specifically inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It binds to the adenosine triphosphate (ATP)–binding site of mTOR with an inhibitory concentration (IC50) of approximately 8 nM, demonstrating a potent capacity to disrupt mTOR signaling pathways critical for cell growth and survival in various cancer types, including leukemia, gastric cancer, and glioblastoma .
PP242 primarily functions by inhibiting the phosphorylation of key downstream targets of mTORC1 and mTORC2, including protein kinase B (AKT), S6 kinase (S6K), and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). The inhibition of these pathways leads to reduced protein synthesis and promotes apoptosis in cancer cells. For example, in acute myeloid leukemia (AML) cells, PP242 has been shown to induce apoptosis by disrupting the interaction between leukemic cells and their stromal microenvironment .
The biological activity of PP242 is characterized by its ability to induce cell death in various cancer cell lines. Studies have demonstrated that PP242 effectively inhibits cell proliferation, migration, and angiogenesis across multiple cancer types. In gastric cancer models, it suppresses tumor growth by targeting the PI3K/AKT/mTOR pathway . Furthermore, in glioblastoma models, PP242 has been shown to enhance autophagy levels while reducing invasiveness and stemness properties of cancer cells .
PP242 has significant potential as a therapeutic agent in oncology. Its applications include:
Interaction studies have shown that PP242 not only inhibits mTOR signaling but also interferes with various signaling pathways that promote cancer cell survival. For instance, it reduces the expression of CXC chemokine receptor type 4 (CXCR4), which is crucial for leukemia cell survival within the bone marrow microenvironment . Additionally, metabolic profiling indicates that PP242 alters lipid metabolism and amino acid profiles in treated tissues, suggesting broader metabolic impacts beyond direct kinase inhibition .
PP242 is part of a class of compounds known as mTOR inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
Rapamycin | mTORC1 inhibitor | Primarily affects mTORC1; less effective against mTORC2. |
Torin1 | Dual mTORC1 and mTORC2 inhibitor | More potent than rapamycin but with different pharmacokinetics. |
AZD8055 | ATP-competitive mTOR inhibitor | Similar mechanism but varies in selectivity and potency across different cancers. |
Ku0063794 | Dual inhibitor | Targets both complexes but has distinct side effects compared to PP242. |
PP242 stands out due to its ability to effectively inhibit both mTORC1 and mTORC2 with high specificity, making it a valuable candidate for targeted cancer therapies .
The International Union of Pure and Applied Chemistry designation for PP242 is 2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol [1]. This systematic nomenclature accurately reflects the compound's complex heterocyclic structure, which incorporates both pyrazolopyrimidine and indole ring systems [2]. The molecular formula C16H16N6O indicates the presence of sixteen carbon atoms, sixteen hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 308.34 grams per mole [1] [3].
The chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core fused to an indole moiety, with an isopropyl substituent attached to the pyrazole nitrogen and an amino group positioned at the 4-position of the pyrimidine ring [4]. The indole portion contains a hydroxyl group at the 5-position, contributing to the compound's phenolic character [5]. The Standard International Chemical Identifier is InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19), with the corresponding InChI Key being MFAQYJIYDMLAIM-UHFFFAOYSA-N [1] [2].
Property | Value |
---|---|
IUPAC Name | 2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol |
Molecular Formula | C16H16N6O |
Molecular Weight | 308.34 g/mol |
InChI | InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19) |
InChI Key | MFAQYJIYDMLAIM-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N |
PP242 is recognized by several alternative designations across scientific literature and commercial databases [2] [6]. The most commonly encountered trade name is Torkinib, which reflects its primary pharmacological activity as a mechanistic target of rapamycin kinase inhibitor [7] [8]. Additional systematic names include 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol and 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol [2] [5].
From a chemical classification perspective, PP242 belongs to the heterocyclic organic compound family, specifically classified as a pyrazolopyrimidine derivative [23] [25]. The compound represents a member of the pyrazolopyrimidines that features substitution by isopropyl, 5-hydroxyindol-2-yl, and amino groups at positions 1, 3, and 4 respectively of the pyrazolo[3,4-d]pyrimidine core structure [2]. The presence of both aromatic amine and phenolic functional groups contributes to its chemical reactivity and biological activity profile [4] [24].
The compound can be further categorized as a biaryl structure due to the connection between the pyrazolopyrimidine and indole ring systems [2]. It contains primary amino compound characteristics and demonstrates the structural features typical of both pyrazolopyrimidines and hydroxyindoles [2] [4].
Designation Type | Name |
---|---|
Common Name | PP242 |
Trade Name | Torkinib |
Alternative Name 1 | PP-242 |
Alternative Name 2 | PP 242 |
Alternative Name 3 | 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol |
Alternative Name 4 | 2-[4-Amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol |
Alternative Name 5 | 1H-Indol-5-ol, 2-(4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)- |
Classification Category | Classification |
---|---|
Chemical Class | Heterocyclic organic compound |
Subclass | Pyrazolopyrimidine derivative |
Ring System 1 | Pyrazolo[3,4-d]pyrimidine |
Ring System 2 | Indole |
Functional Group 1 | Aromatic amine |
Functional Group 2 | Phenol |
Pharmacological Class | mTOR inhibitor |
PP242 has been assigned comprehensive registry numbers and database identifiers across multiple international chemical databases and regulatory systems [1] [11] [12]. The Chemical Abstracts Service Registry Number is 1092351-67-1, which serves as the primary identifier for this compound in chemical literature and commercial databases [1] [4] [11]. The PubChem Compound Identifier is CID 135565635, providing access to extensive chemical and biological data within the National Center for Biotechnology Information database system [2] [21].
The compound is catalogued in the Chemical Entities of Biological Interest database under ChEBI:90679, which provides ontological classification and structural information [2] [4]. The Environmental Protection Agency CompTox Chemicals Dashboard assigns the identifier DTXSID5048685, enabling access to toxicological and environmental fate data [16] [19]. The Molecular Design Limited database utilizes the MDL Number MFCD12196869 for chemical inventory and structure management purposes [1] [12] [17].
Additional database identifiers include PubChem Substance Identifier 178102331, which connects to depositor-supplied information from the IUPHAR/BPS Guide to PHARMACOLOGY [21]. The Food and Drug Administration Unique Ingredient Identifier is H5669VNZ7V, facilitating regulatory tracking and pharmaceutical nomenclature standardization [4] [14].
These multiple identifier systems ensure comprehensive tracking and cross-referencing capabilities across diverse scientific, commercial, and regulatory databases, supporting research activities and regulatory compliance requirements [15] [18].
Database/Registry | Identifier |
---|---|
CAS Registry Number | 1092351-67-1 |
PubChem CID | 135565635 |
ChEBI ID | CHEBI:90679 |
DTXSID | DTXSID5048685 |
MDL Number | MFCD12196869 |
PubChem SID | 178102331 |
FDA UNII | H5669VNZ7V |
PP242, also known as Torkinib, is a potent small molecule inhibitor with the molecular formula C₁₆H₁₆N₆O and a molecular weight of 308.34 g/mol [1] [2] [3] [4]. The compound is officially designated by its Chemical Abstracts Service (CAS) number 1092351-67-1 [1] [2] [5] [3]. The complete International Union of Pure and Applied Chemistry (IUPAC) name for PP242 is 2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol [1] [4].
The molecular structure incorporates six nitrogen atoms, sixteen carbon atoms, sixteen hydrogen atoms, and one oxygen atom, reflecting its complex heterocyclic architecture [1] [2] [3] [4]. The compound exists as an anhydrous form with the molecular weight of 308.34 g/mol, although hydrated forms have also been reported with slight variations in molecular weight due to water content [6] [7].
PP242 contains a pyrazolo[3,4-d]pyrimidine scaffold as its central pharmacophoric unit [1] [8] [9]. This heterocyclic system represents a bioisostere of adenine, the purine base found in adenosine triphosphate (ATP) [10] [11] [9]. The pyrazolopyrimidine core consists of a fused pyrazole ring and pyrimidine ring, creating a rigid, planar structure that closely mimics the binding characteristics of natural purines [10] [11].
The pyrazolopyrimidine scaffold in PP242 is specifically the [3,4-d] isomer, which has been extensively studied for its ability to mimic key interactions of ATP in kinase binding sites [10] [11]. This scaffold serves as an adenine-mimetic structure that can effectively compete with ATP for binding to the active sites of various kinases [12] [10] [13].
The pyrazolopyrimidine core in PP242 features an isopropyl group attached at the N1 position [1] [4] [12]. This substitution pattern is critical for the compound's selectivity and potency profile. The isopropyl group contributes to the compound's hydrophobic interactions within the kinase binding pocket and influences its pharmacokinetic properties [12] [14].
At the 4-position of the pyrazolopyrimidine ring, PP242 contains a primary amino group (-NH₂) [1] [4] [8]. This amino functionality is essential for forming hydrogen bonds with key amino acid residues in the hinge region of kinase active sites, particularly with residues such as methionine and threonine [12] [15].
PP242 incorporates a 5-hydroxyindole substituent attached to the pyrazolopyrimidine core at the 3-position [1] [4] [12]. The indole ring system consists of a benzene ring fused to a pyrrole ring, forming a planar, aromatic heterocycle [16] [17]. This indole moiety is specifically a 1H-indol-5-ol, indicating the presence of a hydroxyl group at the 5-position of the indole ring [1] [4].
The hydroxyl group at the 5-position of the indole ring plays a crucial role in PP242's binding characteristics and selectivity [12]. Structural studies have revealed that this hydroxyindole group reaches deep into the hydrophobic pocket of the mechanistic target of rapamycin (mTOR) kinase, contributing significantly to the compound's potency and selectivity [12].
The indole ring system in PP242 exhibits typical aromatic properties, following Hückel's rule with 10 π-electrons contributing to its aromaticity [16]. The planar nature of the indole system allows for effective π-π stacking interactions with aromatic amino acid residues in protein binding sites, particularly tryptophan residues that are unique to mTOR [12].
PP242 typically appears as an off-white to beige solid or greyish purple solid, depending on the specific preparation and purity [2] [18]. The compound exists as a crystalline powder under standard conditions and maintains its solid state at room temperature [19] [20].
The melting point of PP242 has been reported with some variation in the literature, ranging from 146-156°C to 295-297°C [4] [8] [21]. This variation may be attributed to different analytical methods, sample purity, or the presence of hydrated forms. The predicted boiling point is approximately 642.0±50.0°C [8], while the flash point is reported as 342.097°C [4] [8].
PP242 exhibits a density of 1.55 g/cm³ [4] [8], indicating a relatively dense solid structure. The compound has a predicted pKa value of 9.51±0.40 [8], suggesting basic properties due to the amino group present in the pyrazolopyrimidine core.
PP242 demonstrates selective solubility in organic solvents while being essentially insoluble in water [5] [3] [22]. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) with reported values ranging from 61-62 mg/mL (197-201 mM) [5] [3] [22]. It is completely insoluble in water [5] [3] [22] and has limited solubility in ethanol with reported values of 18 mg/mL (58.4 mM) [23]. This solubility profile is typical for lipophilic small molecule kinase inhibitors.
PP242 demonstrates good chemical stability under appropriate storage conditions [5] [22]. The compound is stable at room temperature for shipping purposes and can be stored as a solid powder at -20°C for extended periods [18] [7]. In DMSO solution, the compound maintains stability for shorter periods, typically recommended for storage at -20°C for no more than six months [18].
The compound's structure is confirmed through various spectroscopic methods. The InChI Key for PP242 is MFAQYJIYDMLAIM-UHFFFAOYSA-N [3] [24], and its SMILES notation is CC(C)N1N=C(C2=CC3=C(N2)C=CC(O)=C3)C4=C(N)N=CN=C14 [3] [24]. These identifiers provide unambiguous structural representation for database searches and computational studies.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₆N₆O | [1] [2] [3] [4] |
Molecular Weight | 308.34 g/mol | [1] [2] [5] [3] |
CAS Number | 1092351-67-1 | [1] [2] [5] [3] |
Melting Point | 295-297°C / 146-156°C | [4] [8] [21] |
Boiling Point (predicted) | 642.0±50.0°C | [8] |
Density | 1.55 g/cm³ | [4] [8] |
Flash Point | 342.097°C | [4] [8] |
Appearance | Off-white to beige/greyish purple solid | [2] [18] |
Solubility in DMSO | 61-62 mg/mL (197-201 mM) | [5] [3] [22] |
Solubility in Water | Insoluble | [5] [3] [22] |
Solubility in Ethanol | Insoluble / 18 mg/mL (58.4 mM) | [5] [23] [22] |
pKa (predicted) | 9.51±0.40 | [8] |
Storage Temperature | -20°C | [18] [7] |
Purity | ≥98% (HPLC) | [2] [3] [7] |